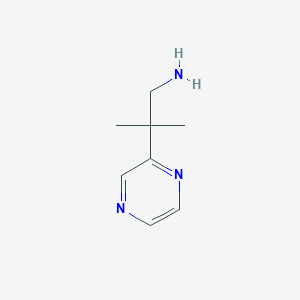

2-Methyl-2-(pyrazin-2-yl)propan-1-amine

Description

Properties

IUPAC Name |

2-methyl-2-pyrazin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2,6-9)7-5-10-3-4-11-7/h3-5H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLBXGBJQZSXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176768-41-4 | |

| Record name | 2-methyl-2-(pyrazin-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Novel Pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The unique electronic properties of the pyrazine ring, characterized by two nitrogen atoms in a para arrangement, render it a versatile scaffold for molecular design and a privileged structure in drug discovery.[2][4] Marketed drugs such as the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the kinase inhibitor Gilteritinib underscore the therapeutic importance of this heterocyclic motif.[1][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to provide a nuanced understanding of the strategic considerations and mechanistic underpinnings that guide the synthesis and characterization of novel pyrazine derivatives. By elucidating the causality behind experimental choices, this guide aims to empower scientists to rationally design and execute the synthesis of new chemical entities with therapeutic potential.

Part 1: Strategic Synthesis of the Pyrazine Core and its Derivatives

The construction and functionalization of the pyrazine ring can be approached through a variety of synthetic strategies, ranging from classical condensation reactions to modern transition metal-catalyzed cross-couplings. The choice of a particular methodology is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Classical Condensation Methodologies: The Foundation of Pyrazine Synthesis

Among the oldest yet still relevant methods for constructing the pyrazine ring are the Staedel-Rugheimer and Gutknecht syntheses.[6][7] These methods rely on the self-condensation of α-amino ketones.

-

The Staedel-Rugheimer Pyrazine Synthesis (1876): This approach involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to form a symmetrically substituted pyrazine.[6][7]

-

The Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also hinges on the self-condensation of an α-amino ketone but differs in the route to this key intermediate.[6] A more general and widely used condensation method involves the reaction of 1,2-diamines with α-dicarbonyl compounds, which upon oxidation, yield the desired pyrazine.[6][8]

Expert Insight: While these classical methods are robust for preparing symmetrically substituted pyrazines, they offer limited control for the synthesis of unsymmetrical derivatives. The harsh reaction conditions sometimes required for oxidation can also limit their applicability to sensitive substrates.

Modern Synthetic Approaches: Precision and Diversity

Contemporary organic synthesis offers a powerful toolkit for the precise and versatile functionalization of the pyrazine core. Transition metal-catalyzed cross-coupling reactions have become indispensable for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[9]

Palladium catalysis has revolutionized the functionalization of halogenated pyrazines, which are readily available starting materials.[9]

-

Suzuki Coupling: This versatile reaction enables the coupling of halopyrazines with aryl or vinyl boronic acids or their esters, providing a straightforward route to arylated and vinylated pyrazine derivatives.[1][9] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive chloropyrazines.[9]

-

Stille Coupling: The Stille reaction, which couples organostannanes with organic halides, is another effective method for C-C bond formation on the pyrazine ring.[9] It offers the advantage of being tolerant to a wide range of functional groups.

-

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling of terminal alkynes with halopyrazines is the method of choice.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper co-catalyst.[9]

-

Buchwald-Hartwig Amination: This reaction provides a powerful means to form C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines onto the pyrazine scaffold.[10]

Experimental Protocol: Illustrative Suzuki-Miyaura Cross-Coupling for C-Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloropyrazine with an arylboronic acid.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the chloropyrazine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired arylated pyrazine.

More recently, acceptorless dehydrogenative coupling (ADC) reactions have emerged as an atom-economical and environmentally benign strategy for pyrazine synthesis.[11] These methods often utilize earth-abundant metal catalysts, such as manganese, to catalyze the self-coupling of 2-amino alcohols or the coupling of 1,2-diaminobenzene with 1,2-diols, producing water and hydrogen gas as the only byproducts.[11]

Causality in Synthesis: The choice between a classical condensation and a modern cross-coupling reaction is a critical strategic decision. For simple, symmetrical pyrazines, a condensation approach may be more cost-effective. However, for the synthesis of complex, highly functionalized, and unsymmetrical pyrazine derivatives, the precision and modularity of palladium-catalyzed cross-coupling reactions are unparalleled. Dehydrogenative coupling methods represent the frontier of sustainable synthesis, offering a greener alternative where applicable.

Part 2: Comprehensive Characterization of Novel Pyrazine Derivatives

The unambiguous structural elucidation and purity assessment of newly synthesized pyrazine derivatives are paramount. A multi-technique approach, combining spectroscopic and spectrometric methods, is essential for a comprehensive characterization.

Spectroscopic and Spectrometric Techniques

A suite of analytical techniques is employed to determine the structure, purity, and electronic properties of pyrazine derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the molecular structure of organic compounds.[12][13] Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of atoms. For pyrazine derivatives, the characteristic chemical shifts of the aromatic protons are typically found in the downfield region (δ 8.0-9.0 ppm).[12][14]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound.[12] High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a novel derivative.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[12][15]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study conjugation and chromophoric systems.[12][16]

Table 1: Representative Spectroscopic Data for a 5-Substituted Pyrazine-2-carbonitrile [12]

| Substituent (at C-5) | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | FT-IR (cm⁻¹) | UV-Vis (λmax, nm) |

| -H | 8.86 (d), 8.72 (dd), 9.21 (d) | 147.1, 145.8, 144.2, 131.9, 116.5 | 2240 (C≡N) | 260, 312 |

| -CH₃ | 8.65 (s), 8.55 (s) | 155.2, 144.9, 143.5, 130.1, 117.2, 21.8 | 2235 (C≡N) | 268, 320 |

| -Br | 8.85 (d), 8.95 (d) | 148.5, 146.1, 132.8, 131.5, 115.9 | 2242 (C≡N) | 275, 325 |

| -NH₂ | 8.35 (d), 7.95 (d) | 154.1, 142.3, 133.8, 128.7, 118.5 | 3480, 3360 (N-H), 2225 (C≡N) | 255, 360 |

X-ray Crystallography: The Definitive Structure

For the unambiguous determination of the three-dimensional molecular structure, including stereochemistry and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard.[17] Obtaining a high-quality single crystal suitable for X-ray diffraction analysis provides irrefutable proof of the molecular architecture.[17][18]

Experimental Protocol: General Workflow for Spectroscopic Analysis [12]

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

MS (ESI): Prepare a dilute solution of the compound (approx. 10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[12]

-

FT-IR: Prepare a KBr pellet or cast a thin film of the sample on a salt plate.

-

UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

-

MS: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the appropriate ionization mode (e.g., ESI, APCI).

-

FT-IR: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

UV-Vis: Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Processing and Interpretation:

-

Process and analyze the acquired spectra using appropriate software.

-

Correlate the data from all techniques to propose and confirm the structure of the novel pyrazine derivative.

-

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the general workflows for the synthesis and characterization of novel pyrazine derivatives.

Caption: General workflow for the synthesis of novel pyrazine derivatives.

Caption: Comprehensive workflow for the characterization of novel pyrazine derivatives.

Conclusion: Empowering Future Drug Discovery

The pyrazine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A deep understanding of the diverse synthetic methodologies, coupled with a rigorous approach to characterization, is essential for unlocking the full potential of this versatile heterocycle. By moving beyond rote protocol execution to a more nuanced, causality-driven approach, researchers can accelerate the discovery and development of novel pyrazine derivatives that address unmet medical needs. This guide provides a foundational framework for such an approach, empowering scientists to navigate the complexities of modern drug discovery with confidence and creativity.

References

- Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.

-

Pyrazine-functionalized calix[5]arenes: synthesis by palladium-catalyzed cross-coupling with phosphorus pronucleophiles and metal ion extraction properties. New Journal of Chemistry.

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and M

- Spectroscopic analysis and comparison of pyrazine-2-carbonitrile deriv

- Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed.

- An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride. BenchChem.

- A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers. BenchChem.

- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.

- Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.

- Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.

- Synthesis and reactions of Pyrazine. Slideshare.

- Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.

-

Pyrazine-functionalized calix[5]arenes: synthesis by palladium-catalyzed cross-coupling with phosphorus pronucleophiles and metal ion extraction properties. RSC Publishing.

- Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.

- What are the mechanism of reaction in preparing pyrazine?.

- An In-depth Technical Guide to the Core of Pyrazine Chemistry for Organic Synthesis. BenchChem.

- Understanding Pyrazine Derivatives: Synthesis and Applic

- Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing.

- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characteriz

- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.

- Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.

- Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.

- Chemical Transformation of Pyrazine Deriv

- Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations.

- Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.

- Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL).

- Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic M

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.

- Pyrazine(290-37-9) 1H NMR spectrum. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijbpas.com [ijbpas.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Biological Activity Screening of Pyrazine-Containing Compounds

Introduction: The Pyrazine Nucleus as a Privileged Scaffold in Drug Discovery

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1] This structural motif is not merely a synthetic curiosity; it is prevalent in nature and is a key component in numerous FDA-approved therapeutics, demonstrating its versatility and acceptance by biological systems.[2][3] The unique electronic properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor, contribute to its capacity for potent and selective interactions with a wide array of biological targets.[4][5]

Consequently, pyrazine derivatives have been shown to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][6] This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of protocols to provide field-proven insights into designing and executing a robust screening cascade, interpreting complex biological data, and advancing promising pyrazine-based compounds from initial discovery to lead candidates.

Part 1: The Screening Cascade: A Strategic Framework for Hit Identification

A successful screening campaign is not a single experiment but a multi-stage, logical progression known as a screening cascade. The objective is to efficiently triage large libraries of compounds to identify those with the desired biological activity and drug-like properties. The causality behind this tiered approach is resource management; we employ broad, high-throughput assays initially to cast a wide net, followed by increasingly complex, lower-throughput assays to validate and characterize the most promising "hits."

An effective cascade begins with a clear definition of the therapeutic target and the desired cellular or phenotypic outcome. For pyrazine libraries, this could range from inhibiting a specific cancer-related kinase to broadly halting the growth of a pathogenic bacterium.

Caption: A generalized drug discovery screening cascade.

Part 2: Primary Screening: Casting a Wide and Intelligent Net

The primary screen is the first crucial filter. The choice of assay must balance throughput, cost, and relevance to the disease of interest. For pyrazine libraries, activities are commonly funneled into anticancer and antimicrobial campaigns.

Anticancer Activity Screening

The rationale for screening pyrazines for anticancer activity is well-established; their scaffold is adept at fitting into the ATP-binding pocket of protein kinases, which are often dysregulated in cancer.[1][7] The primary goal is to identify compounds that are cytotoxic to cancer cells.

Core Protocol: The MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. Its trustworthiness stems from its direct measurement of metabolic activity. Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each pyrazine compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations for treatment.

-

Compound Treatment: Remove the old medium from the cells and add the medium containing various concentrations of the pyrazine derivatives.[1][8] Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the treated plates for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[8]

-

MTT Addition: Add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of approximately 570 nm.[9]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The results can be used to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity Screening

Given the rise of antibiotic resistance, the search for new antimicrobial agents is critical. Pyrazine derivatives have shown promise in this area, including activity against mycobacteria.[10][11][12]

Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the antimicrobial susceptibility of a compound. It provides a quantitative measure—the MIC—which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[1]

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazine compounds in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[1]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[1][13]

-

Inoculation: Inoculate each well containing the diluted compound with the microbial suspension.[1] Essential controls must be included: a positive control (broth + inoculum, no compound) to confirm growth, and a negative control (broth only) to ensure sterility.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[1]

-

Data Acquisition: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. For more objective results, a viability indicator like resazurin can be added, or the optical density can be read on a plate reader.[1]

Part 3: Mechanism of Action and SAR: From "What" to "How"

Identifying a "hit" in a primary screen is only the beginning. Secondary assays are essential to confirm the activity, elucidate the mechanism of action (MoA), and build a structure-activity relationship (SAR) that will guide the chemical optimization of the hit compound.[14][15]

Elucidating the MoA of Anticancer Pyrazines

A common mechanism for pyrazine-based anticancer agents is the inhibition of protein kinases or other critical signaling enzymes.[1][7]

Target Engagement & Pathway Analysis

If a compound is hypothesized to be a kinase inhibitor, the next logical step is to confirm this directly. This can be done through biochemical assays using the purified enzyme or through cell-based assays that measure the phosphorylation of a downstream substrate. For example, pyrazine derivatives have been identified as potent allosteric inhibitors of the SHP2 phosphatase, which disrupts the RAS-MAPK signaling pathway crucial for many cancers.[1][16]

Caption: Allosteric inhibition of SHP2 by a pyrazine derivative.

Cell Cycle Analysis: Many kinase inhibitors induce cell cycle arrest. This can be quantified using flow cytometry.

Step-by-Step Protocol:

-

Treat cancer cells with the pyrazine compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells and fix them in cold 70% ethanol to permeabilize the membrane.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

-

Analyze the cell population using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

Building a Structure-Activity Relationship (SAR)

SAR is the cornerstone of medicinal chemistry. By synthesizing and testing a series of structurally related analogues, we can determine which chemical modifications enhance potency and which are detrimental. This process is iterative and provides a rational basis for designing more effective compounds.[14][17]

Data Presentation: SAR Table

Quantitative data from these follow-up studies should be summarized in a clear, tabular format. This allows for the direct comparison of chemical structure to biological activity, facilitating the identification of key pharmacophores and guiding the next round of synthesis.

| Compound ID | R1 Group | R2 Group | Anticancer IC₅₀ (µM) [MCF-7] | Antimicrobial MIC (µg/mL) [S. aureus] |

| PYZ-001 | -H | -Cl | 15.2 | 64 |

| PYZ-002 | -CH₃ | -Cl | 8.5 | 32 |

| PYZ-003 | -H | -OCH₃ | > 50 | > 128 |

| PYZ-004 | -CH₃ | -CF₃ | 1.1 | 16 |

| PYZ-005 | -H | -CF₃ | 2.3 | 32 |

From this hypothetical data, a scientist would infer that a small alkyl group at R1 (like methyl) and a strong electron-withdrawing group at R2 (like trifluoromethyl) are beneficial for both anticancer and antimicrobial activity.

Part 4: Data Interpretation and Advancing to Lead Optimization

Interpreting screening data requires a multi-faceted perspective. A compound with high potency (low IC₅₀ or MIC) is desirable, but it is not the only factor.

-

Selectivity: Does the compound kill cancer cells while sparing normal, healthy cells? A cytotoxicity assay against a non-cancerous cell line (e.g., MRC-5) is a critical counter-screen.

-

Spectrum of Activity: For antimicrobials, is the activity broad-spectrum (acting on many species) or narrow-spectrum (highly specific)?

-

Drug-Likeness: Does the compound possess physicochemical properties (e.g., molecular weight, lipophilicity) that make it a viable candidate for further development? Computational tools and principles like Lipinski's Rule of Five are invaluable for this assessment.

A compound that demonstrates high potency, selectivity, a clear MoA, and favorable drug-like properties can be nominated as a "lead candidate," ready for the next phase of development which includes in-depth ADME/Tox profiling and evaluation in in vivo animal models.

Conclusion

The pyrazine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutics.[1][4] A successful biological activity screening program for pyrazine-containing compounds hinges on a strategic, multi-tiered approach. By combining high-throughput primary screens with thoughtful, mechanism-based secondary assays and a systematic exploration of structure-activity relationships, researchers can effectively navigate the complex path from a chemical library to a promising lead candidate. The methodologies and logical frameworks presented in this guide provide a robust foundation for unlocking the full therapeutic potential of this remarkable heterocyclic core.

References

- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem.

- Pharmacological activity and mechanism of pyrazines | Request PDF - ResearchG

- Synthesis and antimicrobial activity of pyrazine carboxamide deriv

- Pharmacological activity and mechanism of pyrazines - PubMed.

- Advances in the Synthesis and Bio-Applications of Pyrazine Deriv

- Pyrazines in Drug Discovery - PharmaBlock.

- Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC - PubMed Central.

- Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed.

- QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiprolifer

- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv

- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv

- SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIV

- Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - NIH.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Deriv

- 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity rel

- Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF - ResearchG

-

Design, Synthesis, and Biological Evaluation of[1][4][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - NIH.

- A Comparative Analysis of the Biological Activity of Pyrazine vs.

- Advances in the Synthesis and Bio-Applications of Pyrazine Deriv

- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC - NIH.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.

- Structure activity relationship (SAR) analysis of Pyrazine analogs. The...

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for 2-Methyl-2-(pyrazin-2-yl)propan-1-amine

Foreword: From Novelty to Function

In the landscape of modern drug discovery, the journey of a novel small molecule from a mere structural entity to a potential therapeutic agent is fraught with challenges. One of the most critical initial steps is the identification of its biological targets. The compound at the center of this guide, 2-Methyl-2-(pyrazin-2-yl)propan-1-amine, currently exists in a space of structural novelty with no publicly available bioactivity data. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach this "target deorphanization" challenge using a suite of robust in silico prediction methodologies. We will not merely list protocols; we will delve into the strategic reasoning behind a multi-pronged computational approach, ensuring that our predictions are not just data points, but a well-reasoned hypothesis for subsequent experimental validation.

The Multi-Faceted Challenge of Target Identification

The fundamental principle underpinning in silico target prediction is that the biological activity of a small molecule is a direct consequence of its physicochemical properties and three-dimensional structure.[1] By comparing our query molecule to vast databases of compounds with known biological activities, we can infer potential targets.[2][3] However, no single computational method is infallible. Therefore, our strategy will be one of convergence, employing both ligand-based and structure-based techniques to build a consensus prediction, thereby increasing our confidence in the generated hypotheses.[4][5][6]

This guide will navigate through the following core sections:

-

Ligand-Based Approaches: Leveraging the knowledge of existing bioactive molecules.

-

Structure-Based Approaches: Exploiting the three-dimensional structures of potential protein targets.

-

Data Integration and Consensus Scoring: Synthesizing disparate data streams for robust target prioritization.

-

Hypothesis Refinement and Experimental Validation: Bridging the gap between computation and the laboratory.

Ligand-Based Approaches: Learning from the Known

Ligand-based methods are predicated on the "similarity principle": structurally similar molecules are likely to have similar biological activities.[7][8] These methods are particularly valuable when the three-dimensional structure of a potential target is unknown or when a rapid, large-scale screening is desired.[2][9]

Chemical Similarity Searching

This is often the first-line approach due to its simplicity and speed. We will compare the 2D fingerprint of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine against large chemogenomic databases.

Rationale: By identifying known drugs or bioactive compounds that are structurally similar to our query, we can hypothesize that our molecule may share one or more of their targets.[10][11]

Experimental Protocol: 2D Chemical Similarity Search

-

Molecule Preparation:

-

Obtain the 2D structure of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine in a suitable format (e.g., SMILES: CC(C)(Cc1cnccn1)N).

-

-

Database Selection:

-

Utilize comprehensive and publicly available chemogenomics databases such as ChEMBL, PubChem, and DrugBank.[10] These databases contain vast amounts of information on the bioactivities of small molecules.

-

-

Similarity Metric:

-

Employ the Tanimoto coefficient, a widely used and effective metric for measuring the similarity of molecular fingerprints.[7]

-

-

Fingerprint Type:

-

Use extended-connectivity fingerprints (ECFPs) or functional-class fingerprints (FCFPs) as they encode detailed structural information.

-

-

Execution via a Web Server (e.g., SwissTargetPrediction, TargetHunter): [7][12]

-

Paste the SMILES string of the query molecule into the search interface.

-

Select the appropriate organism (e.g., Homo sapiens).

-

Initiate the search.

-

-

Data Analysis:

-

The output will be a ranked list of potential targets based on the similarity of the query to known ligands for those targets.

-

Pay close attention to the Tanimoto score and the number of known ligands for each predicted target.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[9] If our initial similarity search yields a set of diverse molecules that bind to a common target, we can construct a pharmacophore model.

Rationale: This approach moves beyond simple 2D similarity to identify the crucial 3D arrangement of chemical features responsible for biological activity.[13][14] This can help us understand if 2-Methyl-2-(pyrazin-2-yl)propan-1-amine possesses the required features to interact with a specific target.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation and Screening

-

Ligand Set Preparation:

-

From the results of the chemical similarity search or literature, compile a set of at least 5-10 structurally diverse molecules known to be active against a high-priority target.

-

-

Pharmacophore Feature Identification:

-

Identify common pharmacophoric features among the active ligands. These typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive and Negative Ionizable Centers

-

-

-

Model Generation (using software like LigandScout or MOE): [13][15]

-

Align the set of active ligands.

-

The software will generate one or more pharmacophore models that represent the common features in their 3D arrangement.

-

-

Model Validation:

-

Screen a database of known active and inactive compounds against the generated model. A good model should have high sensitivity (correctly identifies actives) and specificity (correctly identifies inactives).

-

-

Screening of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine:

-

Generate a 3D conformation of our query molecule.

-

Screen this conformation against the validated pharmacophore model. A successful fit suggests a high likelihood of interaction with the target.

-

Structure-Based Approaches: Docking into the Target

When the 3D structures of potential protein targets are available, structure-based methods like inverse docking become powerful predictive tools.[16][17]

Inverse Docking (Reverse Docking)

Instead of docking a library of compounds to a single target, inverse docking involves docking a single compound (our query molecule) against a library of protein structures.[18][19]

Rationale: This method directly assesses the potential binding affinity and pose of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine within the binding sites of numerous proteins, providing a physics-based score for the interaction.[20][21]

Experimental Protocol: Inverse Docking Workflow

-

Target Library Preparation:

-

Compile a library of high-quality, experimentally determined protein structures. The Protein Data Bank (PDB) is the primary resource. Focus on druggable protein families (e.g., kinases, GPCRs, proteases).

-

Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine.

-

Assign appropriate atom types and charges.

-

-

Docking Execution (using software like AutoDock Vina, MDock): [19][20][21]

-

For each protein in the library, define the binding site. This can be done by identifying known ligand-binding pockets or using pocket detection algorithms.

-

Dock the prepared ligand into the defined binding site of each protein.

-

-

Scoring and Ranking:

-

The docking software will generate a binding affinity score (e.g., in kcal/mol) for each protein-ligand complex.

-

Rank the potential targets based on these scores. More negative scores typically indicate a higher predicted binding affinity.

-

-

Pose Analysis:

-

Visually inspect the top-ranked docking poses. A plausible pose will show favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key residues in the binding site.

-

Data Integration and Consensus Scoring

Given that each predictive method has its own inherent biases and limitations, relying on a single result is ill-advised. A more robust approach is to integrate the results from multiple methods using consensus scoring.[4][5][6]

Rationale: If a particular target is predicted by both ligand-based and structure-based methods, our confidence in that prediction is significantly increased.[22]

A Practical Workflow for Consensus Prediction

The following diagram illustrates a logical workflow for integrating the results from our in silico experiments.

Caption: Workflow for in silico target prediction and validation.

Summarizing and Ranking the Data

The outputs from the various methods should be compiled into a single table for easy comparison and ranking.

| Predicted Target | Similarity Score (Tanimoto) | Pharmacophore Fit Score | Docking Score (kcal/mol) | Consensus Rank |

| Target A | 0.65 | 0.89 | -8.5 | 1 |

| Target B | 0.58 | N/A | -9.2 | 2 |

| Target C | 0.71 | 0.75 | -7.1 | 3 |

| Target D | N/A | N/A | -8.9 | 4 |

| Target E | 0.62 | 0.68 | -6.5 | 5 |

Note: The "Consensus Rank" would be determined by a weighted scoring system that you define based on your confidence in each method. For example, a target that appears in the top results of all three methods would receive the highest rank.

Bridging the Computational-Experimental Divide

The ultimate goal of this in silico workflow is to generate a prioritized list of high-confidence target hypotheses that can be efficiently tested in the laboratory. The top-ranked targets from our consensus analysis should be the first candidates for experimental validation.

Recommended Next Steps:

-

Literature Review: Conduct a thorough literature review of the top-ranked targets to understand their biological roles and relevance to any potential therapeutic areas of interest.

-

Binding Assays: Perform in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm a direct interaction between 2-Methyl-2-(pyrazin-2-yl)propan-1-amine and the predicted targets.

-

Functional Assays: If binding is confirmed, proceed to cellular or biochemical assays to determine if the compound modulates the function of the target (e.g., enzyme inhibition, receptor agonism/antagonism).

Conclusion

The process of identifying the biological targets of a novel compound like 2-Methyl-2-(pyrazin-2-yl)propan-1-amine is a journey of systematic, multi-faceted investigation. By employing a consensus-driven in silico approach that combines the strengths of ligand-based and structure-based methodologies, we can navigate the vastness of biological space with greater confidence and efficiency. This guide provides a robust framework for generating high-quality, testable hypotheses, thereby accelerating the critical transition of a novel molecule from a chemical structure to a potential therapeutic tool.

References

-

Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018). ResearchGate. [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). A-Z Chemistry. [Link]

-

Consensus Scoring to Improve the Predictive Power of in-silico Screening for Drug Design. (n.d.). International Journal of Advanced Computer Science and Applications. [Link]

-

Cao, D., et al. (2021). Current advances in ligand-based target prediction. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

-

Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. [Link]

-

Xie, X. Q., et al. (2011). Identifying Compound-Target Associations by Combining Bioactivity Profile Similarity Search and Public Databases Mining. Journal of Chemical Information and Modeling. [Link]

-

A review of deep learning methods for ligand based drug virtual screening. (2023). PubMed Central. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

-

Pharmacophore modeling. (n.d.). Fiveable. [Link]

-

Ericksen, S. S., et al. (2017). Machine Learning Consensus Scoring Improves Performance Across Targets in Structure-Based Virtual Screening. Journal of Chemical Information and Modeling. [Link]

-

Ma, Z., & Zou, X. (2021). MDock: A Suite for Molecular Inverse Docking and Target Prediction. Methods in Molecular Biology. [Link]

-

Ericksen, S. S., et al. (2017). Machine Learning Consensus Scoring Improves Performance Across Targets in Structure-Based Virtual Screening. Semantic Scholar. [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube. [Link]

-

Singh, J., et al. (2011). Molecular drug targets and structure based drug design: A holistic approach. Journal of Pharmacy and Bioallied Sciences. [Link]

-

Krause, F., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences. [Link]

-

Krause, F., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. PubMed Central. [Link]

-

How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023). YouTube. [Link]

-

Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

-

MultiDock Screening Tool - Reverse docking demonstration. (2022). YouTube. [Link]

-

Ma, Z., & Zou, X. (2021). MDock: A Suite for Molecular Inverse Docking and Target Prediction. PubMed. [Link]

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. (2018). ResearchGate. [Link]

-

Yang, J. M., & Chen, C. C. (2004). Consensus Scoring Criteria for Improving Enrichment in Virtual Screening. Journal of Chemical Information and Modeling. [Link]

-

Martin, Y. C. (2010). Chemical Similarity Searching. Journal of Chemical Information and Modeling. [Link]

-

He, T., et al. (2024). A precise comparison of molecular target prediction methods. RSC Chemical Biology. [Link]

-

A survey on deep learning for drug-target binding prediction: models, benchmarks, evaluation, and case studies. (2024). Briefings in Bioinformatics. [Link]

-

A review of machine learning-based methods for predicting drug–target interactions. (2024). PubMed Central. [Link]

-

Agas, M. C., et al. (2021). Recent Advances in In Silico Target Fishing. MDPI. [Link]

-

Yuan, Y., et al. (2013). Binding site detection and druggability prediction of protein targets for structure-based drug design. Current Pharmaceutical Design. [Link]

-

Ligand-based target prediction. (n.d.). SlideShare. [Link]

-

The power of structure-based drug design. (2023). Drug Discovery News. [Link]

-

Li, H., et al. (2022). Towards Effective Consensus Scoring in Structure-Based Virtual Screening. International Journal of Molecular Sciences. [Link]

-

Rollinger, J. M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. [Link]

-

Cereto-Massagué, A., et al. (2015). Tools for in silico target fishing. Methods. [Link]

-

Deep Learning Based Methods for Molecular Similarity Searching: A Systematic Review. (2023). IEEE Access. [Link]

-

Workflow of target fishing methods. (2024). ResearchGate. [Link]

-

EcoDrug PLUS: an advanced database for drug target conservation analysis and environmental risk assessment. (2024). Nucleic Acids Research. [Link]

-

Tools for in silico target fishing. (2015). ResearchGate. [Link]

-

Wale, N., & Karypis, G. (2009). Target fishing for chemical compounds using target-ligand activity data and ranking based methods. Journal of Chemical Information and Modeling. [Link]

-

Structure based Drug Design. (2022). International Journal for Scientific Research & Development. [Link]

Sources

- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tools for in silico target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iiis.org [iiis.org]

- 5. Machine Learning Consensus Scoring Improves Performance Across Targets in Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. fiveable.me [fiveable.me]

- 15. m.youtube.com [m.youtube.com]

- 16. Molecular drug targets and structure based drug design: A holistic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]

- 18. MDock: A Suite for Molecular Inverse Docking and Target Prediction | Springer Nature Experiments [experiments.springernature.com]

- 19. MDock: A Suite for Molecular Inverse Docking and Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 21. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

"physicochemical properties of substituted pyrazine amines"

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrazine Amines

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, conferred by the two nitrogen atoms within the six-membered aromatic ring, allow it to serve as a versatile pharmacophore and a bioisosteric replacement for other aromatic systems.[3] Substituted pyrazine amines, in particular, are prevalent in targeted therapies, especially as kinase inhibitors, where they play a critical role in establishing potent and selective interactions with biological targets.[4][5] This guide provides a comprehensive exploration of the key physicochemical properties of substituted pyrazine amines—pKa, lipophilicity, solubility, and solid-state characteristics—that govern their behavior from initial synthesis to final therapeutic action. We will delve into the causality behind experimental choices for characterization, provide detailed protocols, and discuss the profound implications of these properties for drug design, formulation, and overall clinical success.

The Pyrazine Ring: A Privileged Scaffold in Drug Discovery

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4.[6] This electron-deficient (π-deficient) nature, arising from the electronegativity of the nitrogen atoms, significantly influences the molecule's reactivity and intermolecular interactions.[3][7] In medicinal chemistry, the pyrazine ring is prized for several reasons:

-

Hydrogen Bonding Capability: The lone pair electrons on the nitrogen atoms do not participate in the aromatic system, allowing them to act as potent hydrogen bond acceptors (HBAs).[3] This is a defining feature in the activity of many pyrazine-based kinase inhibitors, which often form a critical hydrogen bond with an amino acid in the hinge region of the kinase's ATP-binding pocket.[3][4]

-

Bioisosterism: The pyrazine ring is often employed as a bioisostere for benzene, pyridine, or pyrimidine rings, allowing chemists to modulate physicochemical properties like polarity and metabolic stability while maintaining the necessary geometry for target binding.[3]

-

Modulation of Properties: The four carbon atoms on the pyrazine ring can be readily substituted, providing a powerful handle to fine-tune properties such as solubility, lipophilicity, and metabolic profile.[2][7]

The introduction of an amine substituent further enhances the chemical diversity and utility of the pyrazine core, introducing a key hydrogen bond donor and a site for further chemical modification. Understanding how these substitutions impact the fundamental physicochemical properties is therefore paramount for any drug development professional working with this scaffold.

Acidity and Basicity (pKa): The Protonation Gatekeeper

The basicity of the pyrazine amine scaffold is a critical determinant of its behavior in a biological system. The pKa value dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and ability to interact with its biological target.[8]

The parent pyrazine is a weak base with a pKa of approximately 0.65 for the first protonation.[3] The two nitrogen atoms deactivate the ring towards electrophilic attack.[2][7] The introduction of an amino group, a strong electron-donating group, significantly increases the basicity of the molecule. The position of the amino group and the nature of other substituents on the ring will further modulate the pKa.

Causality in pKa Modulation

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH2), alkyl, or methoxy (-OCH3) groups increase the electron density on the ring nitrogens, making them more basic and thus increasing the pKa.

-

Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), cyano (-CN), or carboxamide (-CONH2) groups decrease the electron density on the ring nitrogens, making them less basic and lowering the pKa.

This predictable modulation is a key tool in drug design. For instance, optimizing the pKa of a kinase inhibitor can ensure that it is in the correct protonation state to form a salt bridge with an acidic residue (e.g., aspartate) in the active site, thereby increasing binding affinity.

Table 1: pKa Values of Pyrazine and Selected Derivatives

| Compound | Substituent(s) | pKa | Reference |

| Pyrazine | None | 0.65 | [3] |

| Pyridazine | None | 2.3 | [9] |

| Pyrimidine | None | 1.3 | [9] |

| Pyrazinamide | 2-carboxamide | Neutral in aqueous solution | [10] |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for accurately determining pKa values. The choice of this method is based on its precision and ability to provide thermodynamic pKa values.

Methodology:

-

Preparation: A precisely weighed sample of the substituted pyrazine amine is dissolved in a suitable solvent (often a co-solvent system like methanol/water to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Measurement: A calibrated pH electrode monitors the pH of the solution as the titrant is added incrementally.

-

Data Analysis: The equivalence points are determined from the titration curve (pH vs. volume of titrant). The pKa is calculated from the pH at the half-equivalence point using the Henderson-Hasselbalch equation.

-

Validation: The system is validated using a compound with a known pKa (e.g., pyridine) to ensure the accuracy of the instrumentation and methodology.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial ADME (Absorption, Distribution, Metabolism, and Excretion) property.[8] It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable molecules like pyrazine amines, the distribution coefficient (logD) is more relevant as it considers all ionic and neutral species at a specific pH.

A "balanced" hydrophilic-lipophilic character is essential for a successful drug.[11] High lipophilicity can improve membrane permeability and cell uptake but may also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[11][12] Substituents on the pyrazine amine core are strategically chosen to achieve an optimal logP/logD value.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is a traditional and reliable technique for measuring logP, chosen for its direct measurement of the partitioning equilibrium.

Methodology:

-

System Preparation: Equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 are pre-saturated with each other by vigorous mixing, followed by separation. This ensures thermodynamic equilibrium.

-

Compound Addition: The substituted pyrazine amine is dissolved in one of the phases (typically the one in which it is more soluble).

-

Equilibration: The two-phase system is shaken or agitated at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is accurately measured, usually by UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Diagram 1: Experimental Workflow for logP Determination

Caption: Workflow for Shake-Flask logP Determination.

Computational Prediction of Physicochemical Properties

In early drug discovery, computational tools are indispensable for predicting physicochemical properties for large libraries of virtual compounds, allowing for prioritization before synthesis.[8][11][13][14] Algorithms use fragment-based or whole-molecule approaches to estimate properties like logP, pKa, and solubility based on the chemical structure.[12] These predictions help researchers design molecules with more desirable "drug-like" properties from the outset.[8][11]

Aqueous Solubility: The Cornerstone of Bioavailability

Aqueous solubility is a critical physicochemical property that influences drug dissolution, absorption, and ultimately, bioavailability.[11][15] Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for formulation development.[12][16]

The solubility of substituted pyrazine amines is governed by a balance of factors:

-

Molecular Polarity: The polar pyrazine core and amine group contribute to water solubility through hydrogen bonding.[17] For example, pyrazine-2-carboxamide is soluble in water due to its ability to form hydrogen bonds.[17]

-

Lipophilic Substituents: The addition of non-polar, lipophilic substituents (e.g., long alkyl chains, aryl groups) will generally decrease aqueous solubility.

-

Crystal Packing (Solid State): The energy required to break the crystal lattice (lattice energy) directly impacts solubility. Strong intermolecular interactions in the crystal, such as extensive hydrogen bonding, can lead to high melting points and low solubility.[17][18]

-

pH and pKa: For ionizable compounds, solubility is highly pH-dependent. Generally, the salt form of an amine (at a pH below its pKa) is significantly more soluble than the neutral form.

Table 2: Solubility Data for Pyrazinamide

| Compound | Solvent | Solubility | Reference |

| Pyrazinamide | Water (25 °C) | 15,000 mg/L | [10] |

| Pyrazinamide | DMSO | ≥ 50 mg/mL | [19] |

Experimental Protocol: Kinetic Solubility Assay

For high-throughput screening in early drug discovery, kinetic solubility assays are preferred over thermodynamic methods due to their speed and lower material requirements. This method measures the solubility of a compound precipitating out of a supersaturated solution.

Methodology:

-

Stock Solution: A high-concentration stock solution of the test compound is prepared in 100% DMSO.

-

Dilution: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., PBS pH 7.4). This creates a supersaturated solution, from which the compound will precipitate.

-

Equilibration: The solution is shaken for a defined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.

-

Filtration: The solution is filtered through a filter plate to remove the precipitated solid.

-

Quantification: The concentration of the compound remaining in the filtrate (the soluble fraction) is determined by a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.

-

Validation: The assay is validated using compounds with known high and low solubility to define the dynamic range and reliability of the method.

Solid-State Properties: Crystal Structure and Polymorphism

The solid-state properties of an Active Pharmaceutical Ingredient (API) are critically important, influencing its stability, dissolution rate, and manufacturability.[20][21] For substituted pyrazine amines, the arrangement of molecules in the crystal lattice is dictated by intermolecular forces, primarily hydrogen bonds and π-π stacking interactions.[22][23][24]

-

Crystal Engineering: By understanding these interactions, scientists can engage in crystal engineering, for instance, by forming co-crystals with other molecules (conformers) to deliberately alter physicochemical properties like solubility and dissolution rate.[18]

-

Polymorphism: A single compound can often crystallize in multiple different forms, known as polymorphs. Each polymorph has a distinct crystal lattice and, consequently, different physical properties (e.g., solubility, melting point, stability). Identifying and controlling the desired polymorph is a crucial aspect of pharmaceutical development.

Experimental Protocol: Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. This information is invaluable for understanding intermolecular interactions and confirming molecular structure.

Methodology:

-

Crystal Growth: A high-quality single crystal of the substituted pyrazine amine must be grown. This is often the most challenging step and can be achieved through methods like slow evaporation, vapor diffusion, or cooling crystallization.[24]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods.

-

Structure Refinement: The atomic model is refined to achieve the best possible fit with the experimental data.

-

Analysis: The final structure reveals precise bond lengths, bond angles, and details of intermolecular interactions, such as the hydrogen-bonding network that defines the crystal packing.[22][24]

Diagram 2: Role of Physicochemical Properties in Drug Development

Caption: Interplay of physicochemical properties in drug development.

Application in Kinase Inhibition: A Case Study

The principles outlined above are perfectly illustrated in the development of pyrazine-based kinase inhibitors. Protein kinases are crucial nodes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.[4][5] Many inhibitors are designed to be ATP-competitive, binding in the same pocket as ATP.[4]

A common binding motif involves one of the pyrazine's nitrogen atoms acting as a hydrogen bond acceptor with an NH group on a backbone amino acid in the kinase "hinge region".[3] The amine substituent often forms a second hydrogen bond. The rest of the molecule is optimized for lipophilic and other interactions within the pocket. The solubility must be sufficient for oral administration, and the pKa must be tuned to ensure the molecule is in the correct charge state for optimal binding and cell penetration.[25]

Diagram 3: Pyrazine Amine Binding in a Kinase Active Site

Caption: Key hydrogen bonds for a pyrazine amine kinase inhibitor.

Conclusion

The physicochemical properties of substituted pyrazine amines are not merely abstract parameters but are the fundamental drivers of a molecule's therapeutic potential. A deep, mechanistic understanding of how substitutions on the pyrazine core influence pKa, lipophilicity, solubility, and crystal packing is essential for the modern drug discovery scientist. By employing a suite of robust experimental and computational characterization techniques, researchers can rationally design and select candidates with optimized properties, thereby increasing the probability of developing safe, effective, and bioavailable medicines. The pyrazine ring, when skillfully decorated, will undoubtedly continue to be a mainstay in the development of targeted therapies for years to come.

References

- Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed.

- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini Reviews in Medicinal Chemistry.

- Physicochemical Prediction. CD ComputaBio.

- Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio.

- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Ingenta Connect.

- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate.

- Pyrazines in Drug Discovery. PharmaBlock.

- Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.

- Pyrazinecarboxamide - Solubility of Things. Solubility of Things.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

- Prediction of Drug-Like Properties. Madame Curie Bioscience Database - NCBI Bookshelf.

- 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. IEEE Xplore.

- Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing.

- US9458115B2 - Synthesis of substituted pyrazines. Google Patents.

- Physical and Chemical Characterization for APIs. Labinsights.

- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH.

- Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing.

- Synthesis of substituted pyrazines from N -allyl malonamides. ResearchGate.

- The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. ResearchGate.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed.

- Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. PubMed.

- Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.

- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. MDPI.

- Physicochemical properties of active pharmaceutical ingredients (APIs). ResearchGate.

- Pyrazinamide. PubChem - NIH.

- Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. ResearchGate.

- Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar.

- Pyrazinamide (Pyrazinecarboxamide). MedchemExpress.com.

- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. ACADEMIA ROMÂNĂ.

- API Physical & Chemical Characterization. CD Formulation.

- Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity. RSC Publishing.

- In-Depth Technical Guide to the Crystal Structure of Pyrazine-2-amidoxime. Benchchem.

- Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and. YMER.

- Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC - NIH.

- Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation†. PMC - NIH.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Characterization of Physicochemical Properties. Pace Analytical.

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. Life Chemicals.

- Principles of Drug Action 1, Spring 2005, Amines. Columbia University.

- Pyrazine. Wikipedia.

- New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine.

- Pyrazine derivatives: a patent review (2008 - present). PubMed.

Sources

- 1. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazine - Wikipedia [en.wikipedia.org]

- 7. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]

- 8. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 13. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]

- 14. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 15. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pacelabs.com [pacelabs.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. labinsights.nl [labinsights.nl]

- 21. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

- 22. researchgate.net [researchgate.net]

- 23. Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. ajchem-a.com [ajchem-a.com]

Exploratory Synthesis of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine Analogs: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine heterocycle is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding interactions makes it a privileged scaffold in drug design.[1][3] This guide provides an in-depth, strategic exploration of the synthesis of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine and its analogs. Moving beyond a simple recitation of protocols, we delve into the underlying chemical logic, offering field-proven insights into strategic planning, reaction optimization, and troubleshooting. We present robust, adaptable methodologies for constructing the core scaffold and for systematically diversifying its structure at key positions, empowering researchers to build compound libraries for structure-activity relationship (SAR) studies. This document is designed to serve as a practical and authoritative resource for scientists engaged in the discovery and development of novel pyrazine-based therapeutics.

Strategic Framework: Retrosynthesis and Diversification